

Spectroscopic Profile of 3-Chlorohexane: A Technical Guide

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Compound of Interest

Compound Name: 3-Chlorohexane

Cat. No.: B7820979

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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **3-chlorohexane**, tailored for researchers, scientists, and professionals in drug development.

This technical guide provides a comprehensive overview of the key spectroscopic data for the halogenated alkane, **3-chlorohexane**. The information presented herein is crucial for the structural elucidation, identification, and quality control of this compound in various scientific and industrial applications. This document details the experimental protocols for acquiring the spectroscopic data and presents the quantitative findings in a clear, tabular format. Furthermore, logical relationships and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the analytical processes.

Spectroscopic Data Summary

The following tables summarize the quantitative data obtained from ^1H NMR, ^{13}C NMR, IR, and Mass Spectrometry analyses of **3-chlorohexane**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~4.05	Quintet	1H	H-3
~1.85	Multiplet	2H	H-2
~1.70	Multiplet	2H	H-4
~1.45	Multiplet	2H	H-5
~0.95	Triplet	3H	H-1
~0.90	Triplet	3H	H-6

Note: Predicted data is presented as experimental data was not available.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (δ) ppm	Assignment
~65.0	C-3
~40.0	C-4
~35.0	C-2
~20.0	C-5
~14.0	C-6
~11.0	C-1

Note: Predicted data is presented as experimental data was not available.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
2960-2850	Strong	C-H Stretch (Alkyl)
1465	Medium	C-H Bend (Methylene)
1380	Medium	C-H Bend (Methyl)
750-650	Strong	C-Cl Stretch

Mass Spectrometry (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
55	100	[C ₄ H ₇] ⁺
56	~60	[C ₄ H ₈] ⁺
41	~55	[C ₃ H ₅] ⁺
91	~40	[C ₆ H ₁₁] ⁺ (M-HCl)
69	~35	[C ₅ H ₉] ⁺
29	~30	[C ₂ H ₅] ⁺
27	~25	[C ₂ H ₃] ⁺
120/122	<5	[C ₆ H ₁₃ Cl] ⁺ (Molecular Ion)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of **3-chlorohexane** was prepared by dissolving approximately 20 mg of the neat liquid in 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) was added as an internal standard (0 ppm). The solution was filtered through a pipette with a cotton plug into a clean, dry 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were acquired on a 400 MHz spectrometer. Data was collected over a spectral width of 16 ppm with a relaxation delay of 1 second. A total of 16 scans were averaged to obtain the final spectrum.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were acquired on the same 400 MHz spectrometer, operating at a frequency of 100 MHz for carbon. The spectra were obtained with proton decoupling over a spectral width of 240 ppm. A relaxation delay of 2 seconds was used, and 1024 scans were averaged to achieve a good signal-to-noise ratio.

Infrared (IR) Spectroscopy

Sample Preparation: A thin film of neat **3-chlorohexane** was prepared by placing a drop of the liquid between two potassium bromide (KBr) salt plates.

Data Acquisition: The IR spectrum was recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum was obtained by averaging 32 scans over the range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

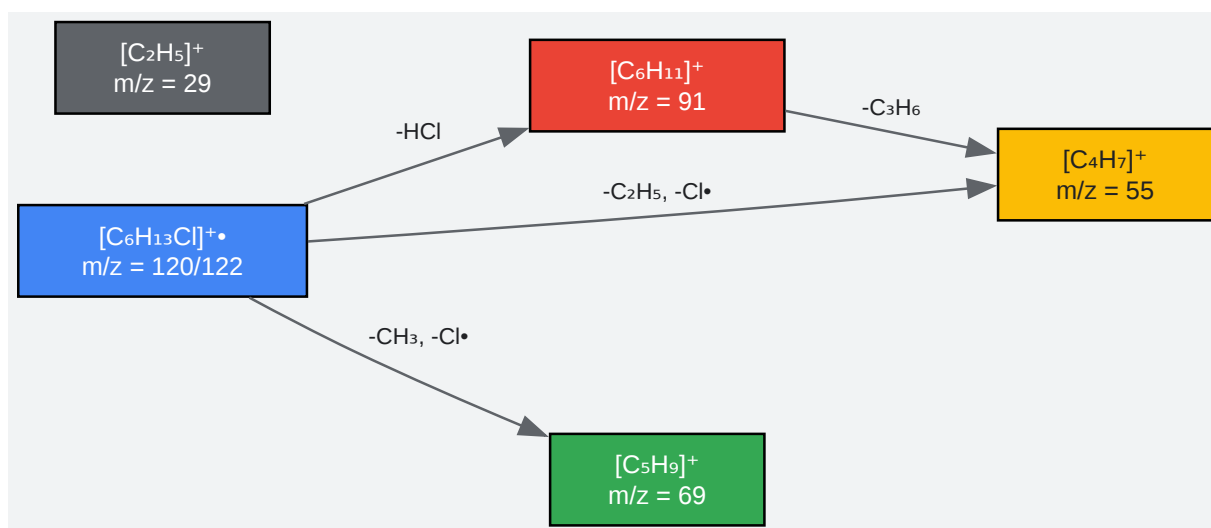
Mass Spectrometry (MS)

Sample Introduction: A small amount of **3-chlorohexane** was introduced into the mass spectrometer via a gas chromatography (GC) system equipped with a capillary column, which ensures the introduction of a pure sample into the ion source.

Ionization and Analysis: The mass spectrum was obtained using an electron ionization (EI) source operating at 70 eV. The resulting ions were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratio (m/z) was scanned over a range of 10 to 200 amu.

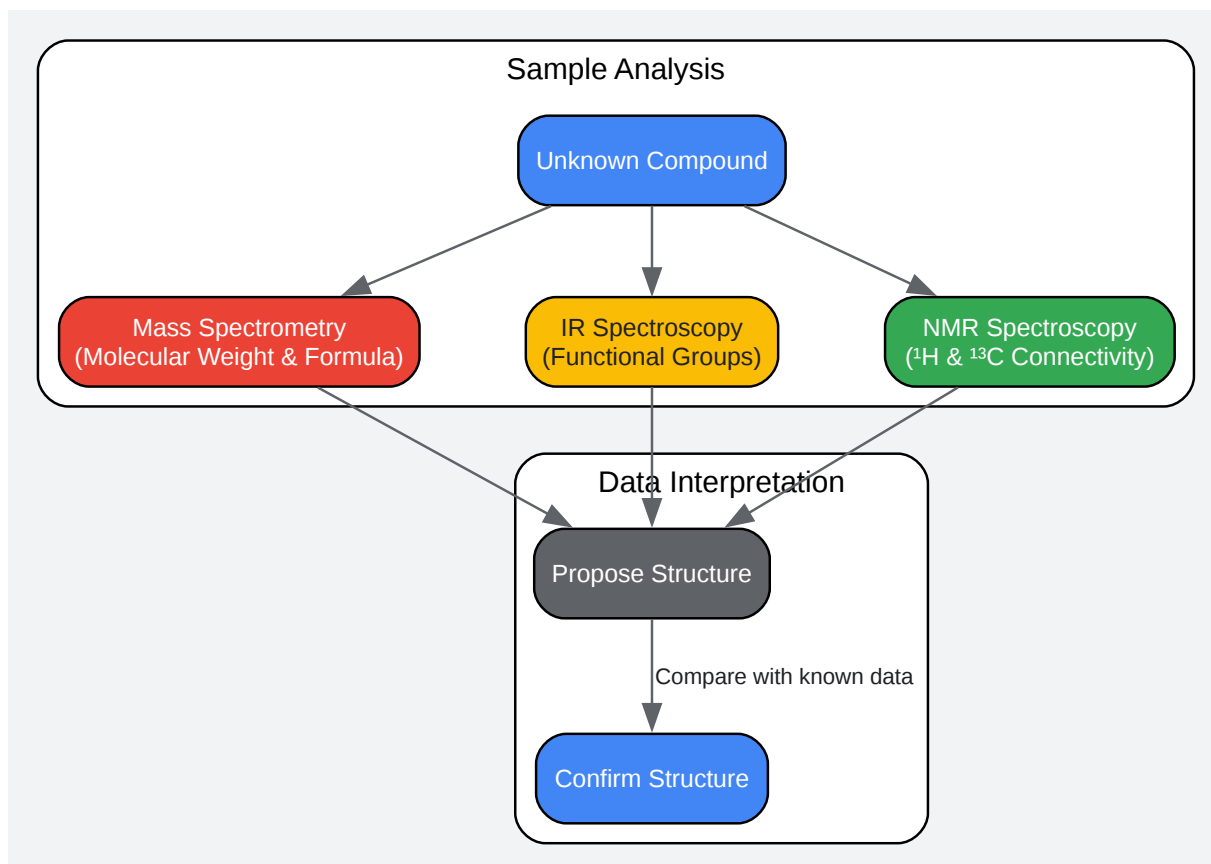
Visualizations

The following diagrams illustrate key aspects of the spectroscopic analysis of **3-chlorohexane**.



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Caption: Key fragmentation pathways of **3-chlorohexane** in Mass Spectrometry.



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Caption: General workflow for spectroscopic analysis of an unknown compound.

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